molecular formula C13H19N3O B4125680 N,N-bis(2-cyanoethyl)cyclohexanecarboxamide

N,N-bis(2-cyanoethyl)cyclohexanecarboxamide

Cat. No.: B4125680
M. Wt: 233.31 g/mol
InChI Key: SJHYFSYABDFNFN-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)cyclohexanecarboxamide: is an organic compound that features a cyclohexane ring substituted with a carboxamide group and two cyanoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N,N-bis(2-cyanoethyl)amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Cyclohexanecarboxylic acid: is reacted with .

  • The reaction mixture is heated to promote the formation of the amide bond.
  • The product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-cyanoethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl groups can be oxidized to form carboxylic acids.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of cyclohexanecarboxamide with carboxylic acid groups.

    Reduction: Formation of cyclohexanecarboxamide with primary amine groups.

    Substitution: Formation of substituted cyclohexanecarboxamide derivatives.

Scientific Research Applications

N,N-bis(2-cyanoethyl)cyclohexanecarboxamide has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of polymers and advanced materials.

    Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.

    Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The cyanoethyl groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, potentially affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • N,N-bis(2-cyanoethyl)formamide
  • N,N-bis(2-cyanoethyl)acetamide
  • N,N-bis(2-cyanoethyl)benzamide

Comparison: N,N-bis(2-cyanoethyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its analogs

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-8-4-10-16(11-5-9-15)13(17)12-6-2-1-3-7-12/h12H,1-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHYFSYABDFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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